molecular formula C11H19NO3S B1433944 1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid CAS No. 1570303-15-9

1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid

Cat. No.: B1433944
CAS No.: 1570303-15-9
M. Wt: 245.34 g/mol
InChI Key: FPAKGMDYOXLBHX-UHFFFAOYSA-N
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Description

1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid is a compound with the molecular formula C11H19NO3S and a molecular weight of 245.34 g/mol . This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and a methylsulfanyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of piperidine with 2-methyl-3-(methylsulfanyl)propanoyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including temperature control and the use of solvents like dichloromethane.

Chemical Reactions Analysis

1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the methylsulfanyl group may interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-methyl-3-methylsulfanylpropanoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-8(7-16-2)10(13)12-5-3-9(4-6-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAKGMDYOXLBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)C(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid
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